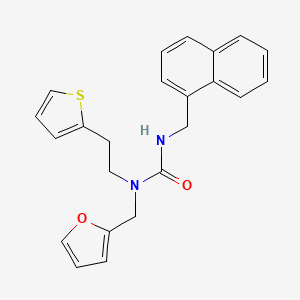

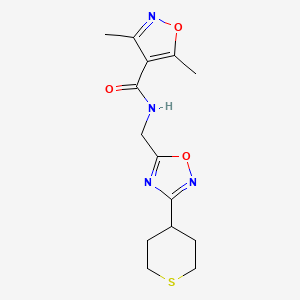

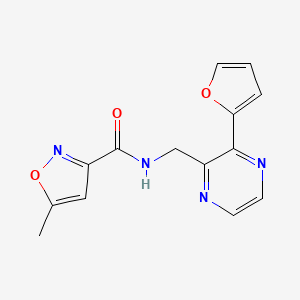

![molecular formula C10H12N4O2S B3001231 3-ethyl-1-methyl-6,7-dihydrothiazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 313646-08-1](/img/structure/B3001231.png)

3-ethyl-1-methyl-6,7-dihydrothiazolo[2,3-f]purine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-ethyl-1-methyl-6,7-dihydrothiazolo[2,3-f]purine-2,4(1H,3H)-dione” is a chemical compound. It belongs to the class of heterocyclic compounds known as thiazolopyrimidines . These compounds are characterized by a wide spectrum of biological applications, including anti-inflammatory, antimicrobial, antituberculous, antitumor, antiparkinson, and antiviral activities .

Synthesis Analysis

A new approach to the synthesis of 2,3-disubstituted 2,3-dihydrothiazolo[3,2-a]pyrimidines, which could potentially include the compound , has been developed . The method involves the nucleophilic addition of methanol to 2-arylmethylidene derivatives of thiazolo[3,2-a]pyrimidine, followed by intramolecular rearrangement to form 3,5-diaryl-2,3-dihydrothiazolo[3,2-a]pyrimidine-2,6-dicarboxylates .Chemical Reactions Analysis

The literature describes chemical properties of 2-arylmethylidene derivatives of thiazolo[3,2-a]pyrimidines mainly by reactions with rather strong nucleophiles (anions of CH acids and cyclic disulfides), which lead to the formation of pyrano (pyrido)thiazolo[3,2-a]pyrimidines and spiro (thiazolo[3,2-a]pyrimidinethiophene)-3-ones .Scientific Research Applications

Synthesis of Fused Pyrimidine Structures

This compound serves as a precursor in the synthesis of fused pyrimidine structures, which are of significant interest due to their diverse biological activities. These activities include anti-inflammatory, antimicrobial, antituberculous, antitumor, antiparkinson, and antiviral properties .

Development of Antimicrobial Agents

The thiazolopyrimidine derivatives of this compound have been evaluated for their potential as antimicrobial agents. They have shown promising results against various strains of bacteria and fungi, indicating their usefulness in developing new antimicrobial therapies .

Antioxidant Potential

Derivatives of this compound have been synthesized and tested for their antioxidant potential. They have demonstrated good scavenging potential, which is comparable to ascorbic acid, suggesting their application in oxidative stress-related conditions .

Nucleophilic Addition Reactions

The compound is involved in nucleophilic addition reactions, particularly with methanol, followed by intramolecular rearrangement. This process is crucial for the preparation of various dihydrothiazolopyrimidine derivatives .

Chemical Reactivity Studies

The chemical reactivity of this compound has been studied extensively, especially its behavior with strong nucleophiles. These studies are essential for understanding the compound’s potential in synthesizing a wide range of heterocyclic compounds .

Microwave Activation Synthesis

A novel approach involving microwave activation has been developed for the synthesis of 2,3-disubstituted 2,3-dihydrothiazolopyrimidines using this compound. This method offers a simpler and safer alternative to traditional synthesis methods .

Pharmaceutical Applications

Due to its structural similarity to biologically active pyrimidines, this compound is being explored for its pharmaceutical applications. It could potentially serve as a scaffold for drug development, particularly in targeting diseases where pyrimidine derivatives are effective .

Material Science

The unique chemical structure of this compound makes it a candidate for material science research, particularly in the development of organic semiconductors and other electronic materials .

Future Directions

The development of simpler and safer methods for the preparation of 2,3-disubstituted 2,3-dihydrothiazolo[3,2-a]pyrimidines, which could potentially include “3-ethyl-1-methyl-6,7-dihydrothiazolo[2,3-f]purine-2,4(1H,3H)-dione”, is an urgent issue . This suggests that future research may focus on developing such methods.

properties

IUPAC Name |

2-ethyl-4-methyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O2S/c1-3-13-8(15)6-7(12(2)10(13)16)11-9-14(6)4-5-17-9/h3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRXAJPFNDNCOAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(N=C3N2CCS3)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

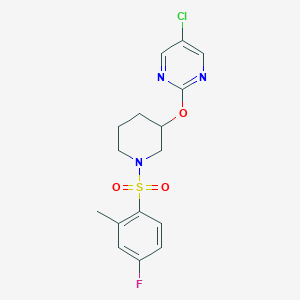

![1-(4-fluorophenyl)-5-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3001153.png)

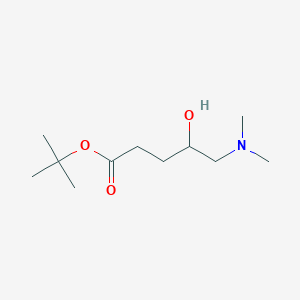

![N-(4-cyanooxan-4-yl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3001160.png)

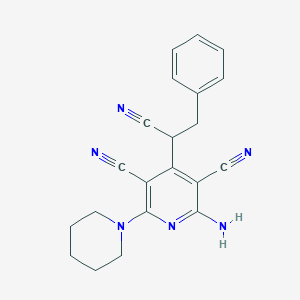

![(Z)-methyl 2-(2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3001166.png)